3-Chloro-4,4-dimethylpent-2-enal
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound . The name reflects its structural features:
- A five-carbon chain (pentane backbone) with a double bond between carbons 2 and 3 (pent-2-enal).
- A chlorine substituent at carbon 3.
- Two methyl groups ($$-CH_3$$) attached to carbon 4.
The SMILES notation, CC(C)(C)C(=CC=O)Cl , further elucidates the connectivity: the aldehyde group ($$-CHO$$) occupies position 1, followed by a double bond ($$C=C$$) at positions 2–3, a chlorine atom at position 3, and two methyl groups branching from position 4.
CAS Registry Number and Alternative Chemical Identifiers
Two distinct CAS registry numbers are associated with this compound:
While both entries share the same molecular formula ($$C7H{11}ClO$$) and stoichiometric composition, the discrepancy likely stems from registry errors or divergent naming conventions. The PubChem entry (29582-27-2) is widely recognized in academic literature and chemical databases, making it the authoritative identifier. Additional identifiers include:
Molecular Formula and Stoichiometric Composition
The molecular formula C₇H₁₁ClO corresponds to a molar mass of 146.61 g/mol. A manual stoichiometric analysis using atomic weights ($$C: 12.011$$, $$H: 1.008$$, $$Cl: 35.453$$, $$O: 16.00$$) reveals the following mass percentages:
| Element | Atomic Count | Mass Contribution (g/mol) | Mass Percentage |
|---|---|---|---|
| C | 7 | 84.077 | 57.34% |
| H | 11 | 11.088 | 7.56% |
| Cl | 1 | 35.453 | 24.18% |
| O | 1 | 16.000 | 10.91% |
These values align with the exact mass of 146.0498427 Da computed via high-resolution mass spectrometry.
Properties
CAS No. |
29582-27-2 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
3-chloro-4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C7H11ClO/c1-7(2,3)6(8)4-5-9/h4-5H,1-3H3 |
InChI Key |
LXWLESXAZLVXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-Chloro-4,4-dimethylpent-2-enal and Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₁ClO | 146.61 | Aldehyde, chloro, conjugated alkene | Aliphatic chain with branching |
| 3-Chloro-4,4-dimethyl-2-oxazolidinone | C₅H₈ClNO₂ | 149.57 | Oxazolidinone ring, chloro | Cyclic amide with N-halamine structure |
| 3-Chloro-2,2,4,4-tetramethylpentane | C₉H₁₉Cl | 162.70 | Chloro, alkyl substituents | Fully saturated branched alkane |
| 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde | C₈H₇ClO₃ | 186.59 | Benzaldehyde, chloro, dihydroxy | Aromatic ring with polar substituents |
Key Observations:
- 3-Chloro-4,4-dimethyl-2-oxazolidinone (CAS: 58629-01-9): This heterocyclic compound contains an oxazolidinone ring, imparting rigidity and stability compared to the linear enal structure. Its higher LogP (1.1) suggests greater lipophilicity, enhancing membrane penetration in antimicrobial applications .
- Its lack of reactive sites (e.g., double bonds or aldehydes) limits utility in synthesis but may suit non-polar solvent applications .
- 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde : The aromatic system and hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the aliphatic enal’s electrophilic reactivity .
Table 2: Reactivity and Functional Roles
Key Findings:
- Antimicrobial Activity: The oxazolidinone derivative demonstrates superior bactericidal efficacy against Salmonella typhimurium compared to free chlorine, attributed to sustained halogen release from the N-halamine structure . In contrast, the aldehyde group in this compound may limit its antimicrobial utility due to instability in aqueous environments.
- Synthetic Utility: Pyrrolidinone analogs (e.g., 3-chloro-4,4-dimethyl-1-phenyl-pyrrolidin-2-one) are employed in radical-mediated cyclizations for complex alkaloid frameworks , whereas the enal’s conjugated system could facilitate [4+2] cycloadditions in terpene or polyketide synthesis.
- Solubility and Stability: The benzaldehyde derivative’s hydroxyl groups enhance water solubility, whereas the tetramethylpentane’s non-polar structure favors lipid-phase compatibility .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 3-Chloro-4,4-dimethylpent-2-enal, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the aldehyde proton (δ ~9-10 ppm) and the conjugated enal system. The chloro and dimethyl groups will influence chemical shifts (e.g., deshielding effects).
- Infrared (IR) Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm) and C=C stretching (~1600 cm).
- Mass Spectrometry (MS) : Look for molecular ion peaks (M) and fragmentation patterns consistent with chloro and dimethyl substituents.
- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)) and databases like NIST Chemistry WebBook .
Q. What synthetic strategies are effective for preparing this compound in high purity?
- Methodological Answer :
- Aldol Condensation : React 4,4-dimethylpent-2-enal with a chlorinating agent (e.g., SOCl) under controlled conditions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (reverse-phase C18 columns) .
- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry and temperature to minimize side reactions (e.g., over-chlorination).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- High-Resolution Techniques : Employ -NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Computational Validation : Use software like Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental results .
- Crystallographic Analysis : If crystallizable, determine the structure via X-ray diffraction (SHELX software for refinement) .
- Collaborative Verification : Share raw data with peer labs to confirm reproducibility.
Q. What experimental design principles apply to studying the reaction mechanisms of this compound in nucleophilic additions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy or -NMR to track reaction rates under varying conditions (temperature, solvent polarity).
- Isotopic Labeling : Introduce or to trace mechanistic pathways.
- Theoretical Modeling : Apply transition state theory (TST) via DFT to predict regioselectivity and activation barriers .
Q. How should stability studies for this compound be structured to assess degradation under storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light.
- Analytical Monitoring : Use HPLC (Newcrom R1 column) to quantify degradation products .
- Degradation Kinetics : Fit data to Arrhenius or Q10 models to predict shelf life.
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
